molecular formula C18H13BrN4O B216137 Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether

Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether

Cat. No. B216137
M. Wt: 381.2 g/mol
InChI Key: PTNDUQWFAJXJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether has several potential scientific research applications. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as an anti-inflammatory agent, and it has been shown to reduce inflammation in animal models. In addition, Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether has been studied for its potential use as an antifungal agent, and it has been found to inhibit the growth of several fungal strains.

Mechanism of Action

The mechanism of action of Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether may inhibit the activity of certain enzymes involved in inflammation and fungal growth.
Biochemical and Physiological Effects:
Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit fungal growth. In addition, this compound has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether in lab experiments is its potential as a therapeutic agent. This compound has been shown to have anticancer, anti-inflammatory, and antifungal activity, making it a promising candidate for further development. However, one of the limitations of using Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether. One potential direction is to further study its mechanism of action and identify the specific enzymes and pathways that it targets. Another potential direction is to develop more efficient synthesis methods for this compound to improve its bioavailability and efficacy. Furthermore, future research could focus on optimizing the dosage and administration of Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether for its potential use as a therapeutic agent. Finally, additional research could explore the potential of this compound for other applications, such as its use as a pesticide or herbicide.

Synthesis Methods

The synthesis of Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether has been reported in the literature using several methods. One of the most common methods involves the reaction of 4-bromoaniline with 2-cyanopyridine in the presence of sodium hydride to form 3-(4-bromophenyl)-1-cyano-1H-pyridazin-6-ol. This intermediate is then reacted with benzyl bromide in the presence of potassium carbonate to form Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether.

properties

Product Name

Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether

Molecular Formula

C18H13BrN4O

Molecular Weight

381.2 g/mol

IUPAC Name

3-(4-bromophenyl)-6-phenylmethoxy-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H13BrN4O/c19-15-8-6-14(7-9-15)18-21-20-16-10-11-17(22-23(16)18)24-12-13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

PTNDUQWFAJXJGE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Canonical SMILES

C1=CC=C(C=C1)COC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.